REACTION_CXSMILES
|
C(C1C=CC(C(OC)=O)=C(O)C=1)=O.[F:14][C:15]1[CH:24]=[C:23]([CH:25]=[O:26])[CH:22]=[C:21]([O:27]C)[C:16]=1[C:17]([O:19][CH3:20])=[O:18].[Al+3].[Cl-].[Cl-].[Cl-]>>[F:14][C:15]1[CH:24]=[C:23]([CH:25]=[O:26])[CH:22]=[C:21]([OH:27])[C:16]=1[C:17]([O:19][CH3:20])=[O:18] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(C(=O)OC)C=C1)O
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C(=CC(=C1)C=O)OC
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after refluxing 10 min
|
Duration
|
10 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C(=CC(=C1)C=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |